molecular formula C13H12O B104311 1-(Naphthalen-1-yl)propan-2-one CAS No. 33744-50-2

1-(Naphthalen-1-yl)propan-2-one

Cat. No.: B104311
CAS No.: 33744-50-2
M. Wt: 184.23 g/mol
InChI Key: FGMOPLPOIRMOJW-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)propan-2-one, also known as 1-(1-Naphthyl)propan-2-one, is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, where a naphthyl group is attached to an acetone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{CH}{3}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{13}\text{H}{12}\text{O} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of excess reagents to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-naphthylacetic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 1-naphthylpropan-2-ol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl ring, due to the electron-donating nature of the acetone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-Naphthylacetic acid.

    Reduction: 1-Naphthylpropan-2-ol.

    Substitution: Depending on the electrophile, various substituted naphthyl derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Naphthylacetic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.

    1-Naphthylpropan-2-ol: The reduced form of 1-(Naphthalen-1-yl)propan-2-one, containing a hydroxyl group.

    2-Naphthylacetone: An isomer with the naphthyl group attached at a different position.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both a naphthyl and acetone moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-naphthalen-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMOPLPOIRMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325270
Record name 1-naphthylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33744-50-2
Record name NSC409522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-naphthyl-2-nitropropene (taken directly from the synthesis of the last paragraph without purification, 10.4 g, 0.8 mol), iron powder (320.0 g, 5.8 g-atoms), ferric chloride hexahydrate (0.8 g) and water (800 mL) was mechanically stirred and heated to 85° C. Hydrochloric acid (37% aqueous, 120 mL, 1.2 mol) was then added dropwise over 5 hours while the temperature was maintained at 85-90° C. The mixture was filtered, the filtrate was extracted with methylene chloride (100 mL), and the residual solids were extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with water, dried over MgSO4 and evaporated to give 139.6 g of 1-naphthylacetone that was shown by gas-liquid chromatography to be approximately 95% pure (91% yield). Further purification was achieved by recrystallization from methanol at -78° C. 1H NMR 2.10 (s, 3 H), 4.11 (s, 2 H), 7.4 (m, 4 H), 7.8 (m, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
320 g
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Naphthylacetone react with Boron Tribromide?

A1: [1-Naphthylacetone] reacts with boron tribromide to yield 1,3-dimethyl-2-(1-naphthyl)naphthalene via a tandem aldol condensation-intramolecular cyclization. [] Interestingly, this reaction also results in the bromination of the formed phenanthrene structure, leading to the production of 1,3-dimethyl-2-(4-bromo-1-naphthyl)naphthalene. [] This highlights the potential for Boron Tribromide to facilitate both cyclization and halogenation reactions with 1-Naphthylacetone.

Q2: Does the reactivity of 1-Naphthylacetone with Boron Tribromide differ from other arylacetones?

A2: Yes, the reaction with boron tribromide appears limited to electron-rich arylacetones. [] While 1-Naphthylacetone undergoes cyclization and subsequent bromination, other arylacetones exhibit different behaviors. For instance, methoxyphenylacetones undergo demethylation, yielding 1,3-dimethyl-2-hydroxyphenylnaphthols. [] Furthermore, ortho-methoxyphenylacetones demonstrate a tendency for intramolecular acetal formation or the creation of hydroxy-2-methylbenzo[b]furans. [] These variations highlight the influence of substituents on the reactivity of arylacetones with Boron Tribromide.

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